3-Butyl-1-methyl-1H-pyrazole-5-carboxylic acid
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Overview
Description
3-Butyl-1-methyl-1H-pyrazole-5-carboxylic acid is a heterocyclic organic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyl-1-methyl-1H-pyrazole-5-carboxylic acid typically involves the reaction of pyrazole derivatives with butyl and methyl substituents. One common method includes the reaction of 1-methylpyrazole with butyl bromide under basic conditions to introduce the butyl group. This is followed by carboxylation to introduce the carboxylic acid group .
Industrial Production Methods
Industrial production methods for this compound often involve multi-step synthesis processes that ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Butyl-1-methyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and halides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
3-Butyl-1-methyl-1H-pyrazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and as a ligand in coordination chemistry.
Industry: The compound is used in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 3-Butyl-1-methyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of oxidative stress and modulation of inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1H-pyrazole-5-carboxylic acid: Similar in structure but lacks the butyl group.
1-Phenyl-3-methyl-1H-pyrazole-5-carboxylic acid: Contains a phenyl group instead of a butyl group.
3,5-Dimethyl-1H-pyrazole-4-carboxylic acid: Features two methyl groups instead of a butyl and a methyl group.
Uniqueness
3-Butyl-1-methyl-1H-pyrazole-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both butyl and methyl groups enhances its lipophilicity and potential interactions with biological targets .
Properties
Molecular Formula |
C9H14N2O2 |
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Molecular Weight |
182.22 g/mol |
IUPAC Name |
5-butyl-2-methylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C9H14N2O2/c1-3-4-5-7-6-8(9(12)13)11(2)10-7/h6H,3-5H2,1-2H3,(H,12,13) |
InChI Key |
LEFLLXQCQNKHCR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NN(C(=C1)C(=O)O)C |
Origin of Product |
United States |
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